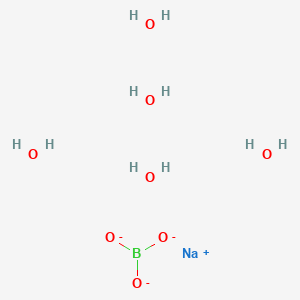
Sodium;borate;pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium borate pentahydrate, also known as sodium tetraborate pentahydrate, is a hydrated sodium salt of boric acid. It is commonly referred to as borax pentahydrate. This compound has the chemical formula Na₂B₄O₇·5H₂O and is known for its white, crystalline appearance. Sodium borate pentahydrate is widely used in various industrial and household applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium borate pentahydrate can be synthesized through the reaction of boric acid (H₃BO₃) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reaction typically involves heating the mixture to facilitate the formation of sodium borate, which is then crystallized to obtain the pentahydrate form.
Industrial Production Methods: Industrially, sodium borate pentahydrate is produced by mining boron-containing minerals such as kernite and tincal. The extracted minerals are dissolved in water, and the solution is then concentrated and cooled to crystallize sodium borate pentahydrate. This method is efficient and widely used in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium borate pentahydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form boric acid and corresponding sodium salts.
Hydrolysis: In aqueous solutions, it hydrolyzes to form boric acid and sodium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous sodium borate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to convert sodium borate pentahydrate to boric acid.
Heat: Elevated temperatures are used to dehydrate the compound.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when sodium borate pentahydrate reacts with acids.
Anhydrous Sodium Borate (Na₂B₄O₇): Formed upon heating.
Applications De Recherche Scientifique
Sodium borate pentahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium borate pentahydrate involves its ability to form borate ions in aqueous solutions. These ions can interact with various biological molecules, leading to their stabilization or inhibition. For example, borate ions can inhibit the growth of fungi by interfering with their cell wall synthesis. Additionally, borate ions can form complexes with diols and polyols, which are important in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Sodium borate pentahydrate can be compared with other borate compounds such as:
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Borate (Na₂B₄O₇): Lacks water molecules and is used where a dry form of borate is required.
Sodium Metaborate (NaBO₂): Contains a different borate anion and is used in different industrial processes.
The uniqueness of sodium borate pentahydrate lies in its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
BH10NaO8-2 |
|---|---|
Poids moléculaire |
171.88 g/mol |
Nom IUPAC |
sodium;borate;pentahydrate |
InChI |
InChI=1S/BO3.Na.5H2O/c2-1(3)4;;;;;;/h;;5*1H2/q-3;+1;;;;; |
Clé InChI |
LRZRKWJZPYGDKX-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].O.O.O.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


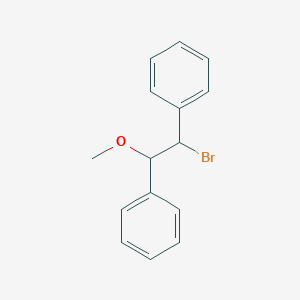


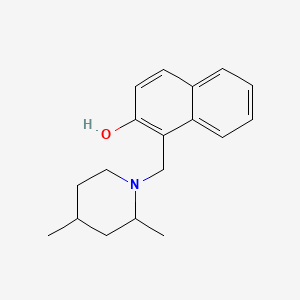
![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
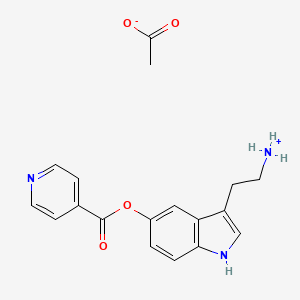


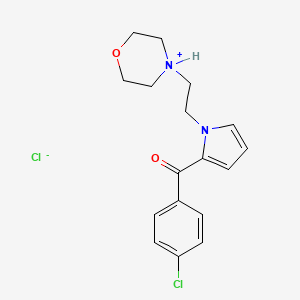
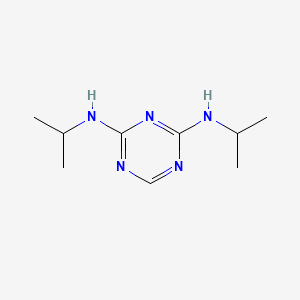
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

